molecular formula C11H12F3NOS B13187584 1-{[4-(Trifluoromethyl)phenyl]imino}-1lambda6-thiolan-1-one

1-{[4-(Trifluoromethyl)phenyl]imino}-1lambda6-thiolan-1-one

Katalognummer: B13187584
Molekulargewicht: 263.28 g/mol
InChI-Schlüssel: UREBGVVUNJWDAC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-{[4-(Trifluoromethyl)phenyl]imino}-1lambda6-thiolan-1-one is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to an imino group and a thiolan-1-one structure

Vorbereitungsmethoden

The synthesis of 1-{[4-(Trifluoromethyl)phenyl]imino}-1lambda6-thiolan-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with 4-(trifluoromethyl)aniline and thiophosgene.

    Reaction Conditions: The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the imino-thiolane structure.

    Industrial Production: On an industrial scale, the synthesis may involve continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Analyse Chemischer Reaktionen

1-{[4-(Trifluoromethyl)phenyl]imino}-1lambda6-thiolan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the imino group to an amine, altering the compound’s properties.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

    Common Reagents and Conditions: Typical reagents include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions.

    Major Products:

Wissenschaftliche Forschungsanwendungen

1-{[4-(Trifluoromethyl)phenyl]imino}-1lambda6-thiolan-1-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein-ligand binding.

    Industry: It is used in the production of specialty chemicals and materials, benefiting from its stability and reactivity under various conditions.

Wirkmechanismus

The mechanism by which 1-{[4-(Trifluoromethyl)phenyl]imino}-1lambda6-thiolan-1-one exerts its effects involves:

    Molecular Targets: The compound interacts with specific enzymes and receptors, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, including those related to oxidative stress and signal transduction.

    Detailed Mechanism: The trifluoromethyl group enhances the compound’s ability to penetrate cell membranes, while the imino-thiolane structure allows for specific interactions with target proteins, leading to changes in their function.

Vergleich Mit ähnlichen Verbindungen

1-{[4-(Trifluoromethyl)phenyl]imino}-1lambda6-thiolan-1-one can be compared with similar compounds to highlight its uniqueness:

    Similar Compounds: Examples include 2-((3-(trifluoromethyl)phenyl)imino)-1,3-thiazolidin-4-one and 1-{[4-(trifluoromethyl)phenyl]hydrazine hydrochloride.

    Uniqueness: The presence of the trifluoromethyl group and the imino-thiolane structure provides distinct chemical properties, such as increased stability and reactivity, making it more versatile in various applications.

Eigenschaften

Molekularformel

C11H12F3NOS

Molekulargewicht

263.28 g/mol

IUPAC-Name

1-[4-(trifluoromethyl)phenyl]iminothiolane 1-oxide

InChI

InChI=1S/C11H12F3NOS/c12-11(13,14)9-3-5-10(6-4-9)15-17(16)7-1-2-8-17/h3-6H,1-2,7-8H2

InChI-Schlüssel

UREBGVVUNJWDAC-UHFFFAOYSA-N

Kanonische SMILES

C1CCS(=NC2=CC=C(C=C2)C(F)(F)F)(=O)C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.